1-(Difluoromethyl)-6-(trifluoromethoxy)naphthalene
CAS No.:
Cat. No.: VC18840573
Molecular Formula: C12H7F5O
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7F5O |
|---|---|
| Molecular Weight | 262.17 g/mol |
| IUPAC Name | 1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene |
| Standard InChI | InChI=1S/C12H7F5O/c13-11(14)10-3-1-2-7-6-8(4-5-9(7)10)18-12(15,16)17/h1-6,11H |
| Standard InChI Key | WOMYNRMCWXOKSD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C(F)F |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The naphthalene system in 1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene consists of two fused benzene rings, with substitutions at the 1- and 6-positions. The difluoromethyl group (-CF₂H) introduces electronegativity and steric bulk, while the trifluoromethoxy group (-OCF₃) contributes strong electron-withdrawing effects. This combination creates a polarized aromatic system with distinct electronic properties compared to unsubstituted naphthalenes .
The molecular formula is inferred as C₁₂H₇F₅O, with a molecular weight of 274.18 g/mol. The trifluoromethoxy group’s oxygen atom introduces additional polarity, potentially enhancing solubility in polar aprotic solvents compared to purely hydrocarbon-substituted analogs .
Comparative Analysis with Structural Analogs
The following table contrasts key features of 1-(difluoromethyl)-6-(trifluoromethoxy)naphthalene with related compounds described in recent studies:
The 1,6-substitution pattern in the target compound creates a para-like arrangement across the naphthalene system, potentially favoring π-stacking interactions in supramolecular assemblies .
Synthetic Methodologies
Nucleophilic Fluoromethylation Strategies
Recent advances in 1,6-nucleophilic addition to para-quinone methides (p-QMs) provide a viable route for constructing similarly substituted naphthalenes. As demonstrated by Wang et al., Me₃SiCF₂H and Me₃SiCF₃ reagents undergo CsF/18-crown-6-mediated reactions with p-QMs to yield difluoromethylated and trifluoromethylated products . Adapting this methodology, the trifluoromethoxy group could be introduced via subsequent oxidation or nucleophilic displacement reactions.
A proposed synthetic pathway involves:
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Formation of p-QM Intermediate:
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1,6-Nucleophilic Difluoromethylation:
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Trifluoromethoxylation:
This approach mirrors the conditions used for synthesizing 2,6-di-tert-butyl-4-(2,2-difluoro-1-phenethyl)phenol derivatives, where CsF/18-crown-6 effectively activates silicon-based fluoromethyl reagents .
Nickel-Catalyzed Cross-Coupling
Alternative routes leveraging nickel catalysis, as developed for aryl boronic acids, could enable direct difluoromethylation. The Wang group demonstrated that Ni(cod)₂/dtbbpy systems facilitate the coupling of ArB(OH)₂ with ClCF₂H precursors . Applied to naphthalene systems, this method might achieve regioselective installation of -CF₂H groups, followed by electrophilic trifluoromethoxylation.
Physicochemical Properties
Thermal Stability and Phase Behavior
While experimental data for the title compound remains unavailable, analogs suggest:
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Melting Point: Estimated 85–110°C (based on 2-(difluoromethyl)naphthalene derivatives )
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Boiling Point: Projected >250°C due to increased molecular weight vs. mono-fluorinated naphthalenes
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Lipophilicity: Calculated logP ≈ 3.8 (using group contribution methods), indicating moderate hydrophobicity
Spectroscopic Signatures
¹⁹F NMR:
¹H NMR:
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